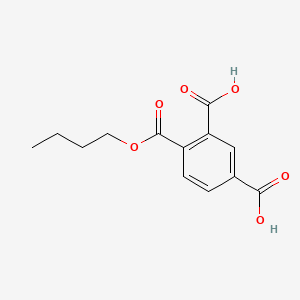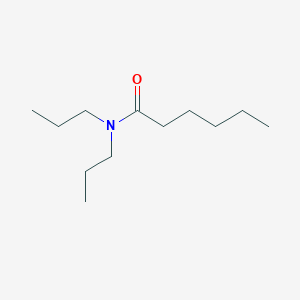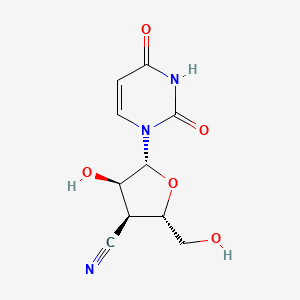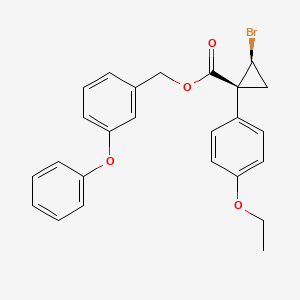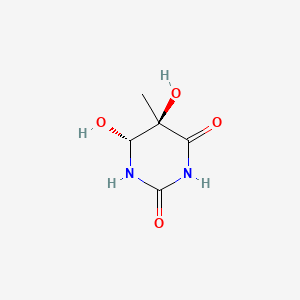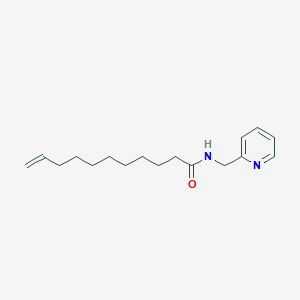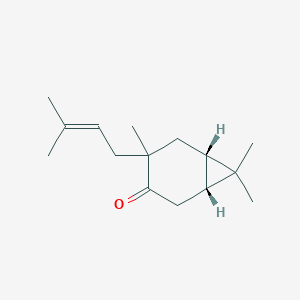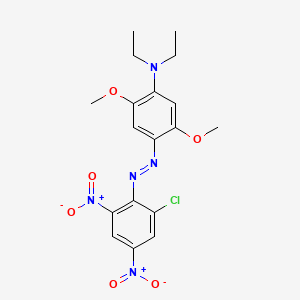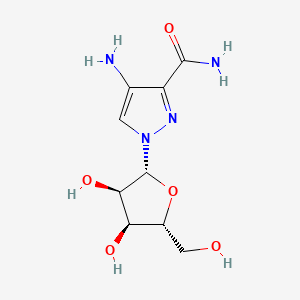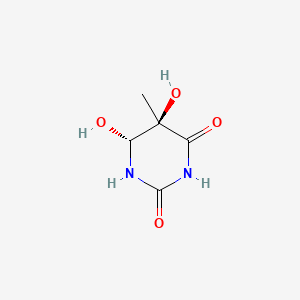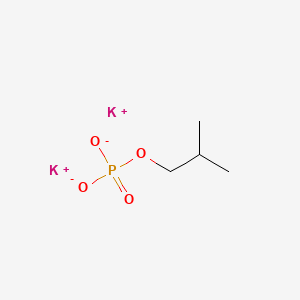
Dipotassium isobutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:
Preparation of Isobutyl Phosphoric Acid: Isobutyl alcohol is reacted with phosphoric acid under controlled conditions to form isobutyl phosphoric acid.
Neutralization: The isobutyl phosphoric acid is then neutralized with potassium hydroxide to form this compound.
The reaction conditions include maintaining the temperature below 90°C and controlling the pH to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium isobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other functional groups.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common Reagents and Conditions
Hydrolysis: Water at room temperature.
Substitution: Various organic reagents under controlled conditions.
Complexation: Metal salts in aqueous solutions.
Major Products Formed
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various substituted phosphates.
Complexation: Metal-phosphate complexes.
Applications De Recherche Scientifique
Dipotassium isobutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems
Mécanisme D'action
The mechanism of action of dipotassium isobutyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. It also functions as a buffering agent, maintaining pH stability in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium phosphate (K2HPO4)
- Monopotassium phosphate (KH2PO4)
- Tripotassium phosphate (K3PO4)
Comparison
Dipotassium isobutyl phosphate is unique due to the presence of the isobutyl group, which imparts different solubility and reactivity characteristics compared to other potassium phosphates. This makes it particularly useful in applications where specific organic functionalities are required .
Propriétés
Numéro CAS |
68541-10-6 |
|---|---|
Formule moléculaire |
C4H9K2O4P |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



